molecular formula C9H10N2O3 B2842739 3-[(Pyridine-3-carbonyl)-amino]-propionic acid CAS No. 17274-88-3

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Cat. No.: B2842739
CAS No.: 17274-88-3
M. Wt: 194.19
InChI Key: YDXHLWILLGRTEB-UHFFFAOYSA-N
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Description

3-[(Pyridine-3-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C9H10N2O3 It is a derivative of propionic acid where the amino group is substituted with a pyridine-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid typically begins with pyridine-3-carboxylic acid and β-alanine.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Pyridine-3-carbonyl)-amino]-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(Pyridine-3-carbonyl)-amino]-propionic acid exerts its effects depends on its specific application:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its structure and the presence of functional groups.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific modifications and derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid.

    β-Alanine: Another precursor used in the synthesis.

    Nicotinic acid: Similar in structure but with different functional groups.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a propionic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3-(pyridine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXHLWILLGRTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ten grams of β-alanine and 9 g of sodium hydroxide were dissolved in 100 mL of purified water, and 18.15 g of nicotinoyl chloride hydrochloride were added dropwise under freezing conditions. After stirring for five hours, the product was filtered, the resulting crude product was recrystallized with aqueous ethanol, and 19.1 g of the desired product was obtained (yield of 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
18.15 g
Type
reactant
Reaction Step Two
Yield
84%

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